N,N'-Terephthalylidenebis(4-phenoxyaniline)
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Overview
Description
N,N’-Terephthalylidenebis(4-phenoxyaniline) is an organic compound with the molecular formula C32H24N2O2 and a molecular weight of 468.56 g/mol This compound is known for its unique structure, which includes two phenoxyaniline groups connected by a terephthalylidene bridge
Preparation Methods
The synthesis of N,N’-Terephthalylidenebis(4-phenoxyaniline) typically involves the condensation reaction between terephthalaldehyde and 4-phenoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-Terephthalylidenebis(4-phenoxyaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines.
Scientific Research Applications
N,N’-Terephthalylidenebis(4-phenoxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N,N’-Terephthalylidenebis(4-phenoxyaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-Terephthalylidenebis(4-phenoxyaniline) can be compared with other similar compounds, such as:
- N,N’-Terephthalylidenebis(4-anilinoaniline)
- N,N’-Terephthalylidenebis(2,4,5-trichloroaniline)
- N,N’-Terephthalylidenebis(3,5-dimethylaniline)
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The differences in substituents can lead to variations in their chemical properties and applications .
Properties
CAS No. |
81431-07-4 |
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Molecular Formula |
C32H24N2O2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-1-[4-[(4-phenoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C32H24N2O2/c1-3-7-29(8-4-1)35-31-19-15-27(16-20-31)33-23-25-11-13-26(14-12-25)24-34-28-17-21-32(22-18-28)36-30-9-5-2-6-10-30/h1-24H |
InChI Key |
FLDXGGWUQDMBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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